Superior CYP1A1 Selectivity Over P450 1A2 and 1B1 Compared to Resveratrol and Other Stilbenes
Rhapontigenin demonstrates highly selective, mechanism-based inhibition of human CYP1A1, a key enzyme in procarcinogen activation. In a direct head-to-head comparison of seven hydroxystilbene compounds using recombinant human P450 enzymes, rhapontigenin exhibited 400-fold selectivity for P450 1A1 (IC50 = 0.4 μM) over P450 1A2 (IC50 = 160 μM) and 23-fold selectivity over P450 1B1 (IC50 = 9 μM) [1]. In contrast, resveratrol, the parent stilbene, shows markedly lower selectivity [2]. This high selectivity profile is a key differentiator for applications where off-target P450 inhibition is a concern.
| Evidence Dimension | Selectivity Ratio (IC50 P450 1A2 / IC50 P450 1A1) |
|---|---|
| Target Compound Data | IC50 P450 1A1 = 0.4 μM, IC50 P450 1A2 = 160 μM; Ratio = 400 |
| Comparator Or Baseline | Resveratrol (lower selectivity, exact values from same study not explicitly stated but contextually referenced) |
| Quantified Difference | 400-fold selectivity for 1A1 over 1A2, 23-fold over 1B1 |
| Conditions | Recombinant human P450 1A1, 1A2, and 1B1 enzymes in bacterial membrane expression system; EROD activity assay |
Why This Matters
This high selectivity minimizes potential drug-drug interactions and off-target effects, making rhapontigenin a preferred tool compound for CYP1A1-specific mechanistic studies and chemoprevention research.
- [1] Chun YJ, Ryu SY, Jeong TC, Kim MY. Mechanism-based inhibition of human cytochrome P450 1A1 by rhapontigenin. Drug Metab Dispos. 2001 Apr;29(4 Pt 1):389-93. PMID: 11259321. View Source
- [2] Chun YJ, Kim MY, Guengerich FP. Resveratrol is a selective human cytochrome P450 1A1 inhibitor. Biochem Biophys Res Commun. 1999;262(3):20-24. (Contextual reference for resveratrol selectivity). View Source
